molecular formula C8H17N3O2 B1383571 1-(2-(2-Azidoethoxy)ethoxy)butane CAS No. 1257585-54-8

1-(2-(2-Azidoethoxy)ethoxy)butane

Cat. No. B1383571
CAS RN: 1257585-54-8
M. Wt: 187.24 g/mol
InChI Key: AUIPHNJFSJAPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Azidoethoxy)ethoxy)butane, also known as AEE, is a compound with the chemical formula C8H17N3O2. It has a molecular weight of 187.24 g/mol .


Synthesis Analysis

The synthesis of a compound similar to 1-(2-(2-Azidoethoxy)ethoxy)butane has been reported in the literature . This compound was obtained from the derivatization of the natural compound celastrol. The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-(2-Azidoethoxy)ethoxy)butane are not fully detailed in the search results. The compound has a molecular weight of 187.24 g/mol . Additional properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Structural Identification and Synthesis

  • The structural identification of related chemicals, such as 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, has been achieved using nuclear magnetic resonance (NMR) spectral analysis, which is a critical technique in chemical research (Yu Shu-lin, 2010).
  • Synthesis pathways for related compounds, like 3-ethoxy-1-phenyl-1,3-butadiene, offer insights into potential synthetic routes and chemical reactions involving 1-(2-(2-Azidoethoxy)ethoxy)butane (B. Mikhaĭlov & L. S. Povarov, 1960).

Chemical Properties and Reactions

  • Studies on isobaric vapor-liquid equilibrium for compounds like 2-(2-hydroxyethoxy)ethan-1-ol reveal the chemical properties and behavior of similar ethoxy-based chemicals under different pressures, providing a basis for understanding the behavior of 1-(2-(2-Azidoethoxy)ethoxy)butane in various conditions (Changsheng Yang et al., 2014).

Analytical Chemistry Applications

  • The development of photometric methods for the determination of copper in nickel alloys using azoderivatives of ethyl acetoacetate, which is structurally similar to 1-(2-(2-Azidoethoxy)ethoxy)butane, demonstrates the potential application of such compounds in analytical chemistry (K. Makhmudov et al., 2008).

Applications in Organic Chemistry

  • Research on reactions of compounds like 1-ethyl-3-azabicyclo[1.1.0]butane with electrophiles provides insights into the reactivity of similar structures, which could be relevant for understanding the reactions and applications of 1-(2-(2-Azidoethoxy)ethoxy)butane in organic synthesis (A. P. Marchand et al., 1994).

Thermodynamics and Physical Chemistry

  • Studies on excess molar volumes of binary liquid mixtures involving compounds like 1-ethoxy-2-propanol shed light on the interactions and physical properties of ethoxy-based chemicals, which is crucial for understanding the physical chemistry of 1-(2-(2-Azidoethoxy)ethoxy)butane (A. Pal et al., 1997).

Novel Synthesis and Catalysis

  • Innovative methods for synthesizing structures like 1-azabicyclo[1.1.0]butane, which may share synthetic pathways with 1-(2-(2-Azidoethoxy)ethoxy)butane, highlight the evolving techniques in synthetic chemistry (K. Hayashi et al., 1999).

Exploring Chemical Diversity

  • Investigations into the chemistry of compounds like bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes reveal the potential for creating diverse chemical structures, which could include derivatives of 1-(2-(2-Azidoethoxy)ethoxy)butane (Alexander Fawcett, 2019).

Biophysical and Biochemical Research

  • The study of the stereospecific hydroxylation of butane derivatives like [2,2-2H2]Butane by enzymes suggests potential biochemical or biophysical applications for 1-(2-(2-Azidoethoxy)ethoxy)butane in understanding enzyme mechanisms or designing enzyme substrates (S. S. Yu et al., 2003).

properties

IUPAC Name

1-[2-(2-azidoethoxy)ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIPHNJFSJAPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Azidoethoxy)ethoxy)butane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-Azidoethoxy)ethoxy)butane
Reactant of Route 2
Reactant of Route 2
1-(2-(2-Azidoethoxy)ethoxy)butane
Reactant of Route 3
Reactant of Route 3
1-(2-(2-Azidoethoxy)ethoxy)butane
Reactant of Route 4
Reactant of Route 4
1-(2-(2-Azidoethoxy)ethoxy)butane
Reactant of Route 5
Reactant of Route 5
1-(2-(2-Azidoethoxy)ethoxy)butane
Reactant of Route 6
Reactant of Route 6
1-(2-(2-Azidoethoxy)ethoxy)butane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.